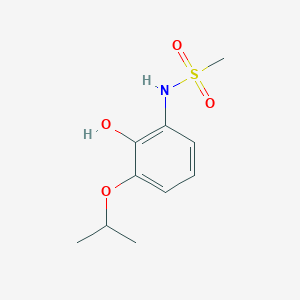![molecular formula C11H12O5 B14842675 [3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)
[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H12O5 It is characterized by the presence of a methoxy group and a methoxycarbonyl group attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-methoxy-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of an acetic acid moiety through a Friedel-Crafts acylation reaction. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-formylphenylacetic acid or 3-methoxy-5-carboxyphenylacetic acid.
Reduction: Formation of 3-methoxy-5-(hydroxymethyl)phenylacetic acid.
Substitution: Formation of 3-methoxy-5-nitrophenylacetic acid or 3-methoxy-5-bromophenylacetic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or antioxidant properties, making it a candidate for further investigation in drug discovery and development.
Medicine
In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the design of novel pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, this compound finds applications in the production of specialty chemicals and intermediates. It may be used in the manufacture of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of [3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
- 4-Methoxyphenylacetic acid
Uniqueness
Compared to similar compounds, [3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the phenyl ring. This dual functionalization imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(3-methoxy-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-4-7(5-10(12)13)3-8(6-9)11(14)16-2/h3-4,6H,5H2,1-2H3,(H,12,13) |
Clave InChI |
BKRAQWFDYZBFKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


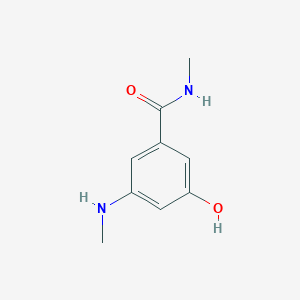
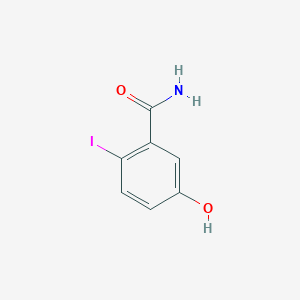
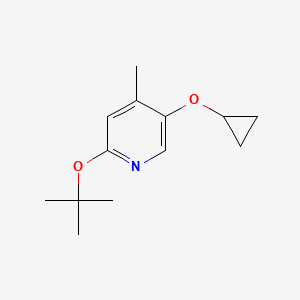
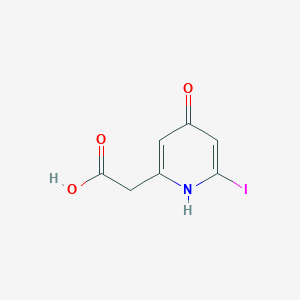
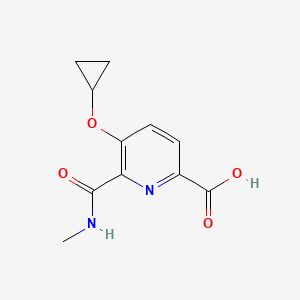
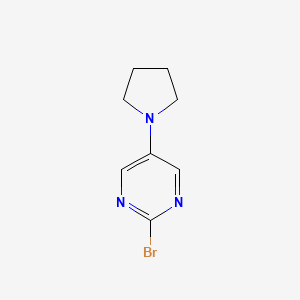
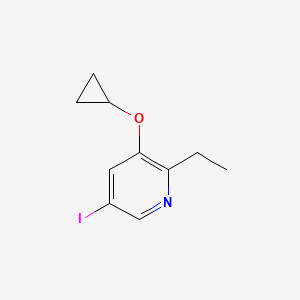

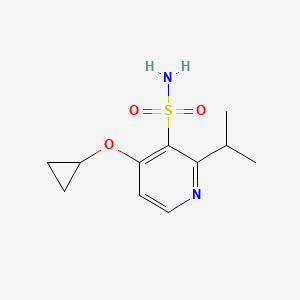


![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)

